N,4,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a complex organic compound characterized by its unique tricyclic structure and multiple nitrogen atoms. This compound belongs to a class of tetrazatricyclic compounds known for their intriguing chemical properties and potential applications in various fields such as medicinal chemistry and materials science.
The information regarding this compound can be sourced from various chemical databases and scientific literature, including PubChem and specialized chemical synthesis publications. These sources provide detailed insights into the compound's structure, synthesis methods, and applications in research.
This compound is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. Specifically, it is categorized as a tetrazatricyclic compound, which indicates that it contains four nitrogen atoms within its cyclic framework.
The synthesis of N,4,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine typically involves several key steps:
The synthesis may employ techniques such as:
The molecular structure of N,4,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine can be represented using various notations:
InChI=1S/C20H24N4/c1-14(2)12-9(18)16(22)19(20(23)24)15(13(12)21)17(14)10(18)11(19)25/h9-10H
CC1=CC2=C(NC(=N1)C=C(C2=N)C(=N)C=C(C=N)C=N)
These notations describe the arrangement of atoms within the molecule.
The molecular formula is , indicating the presence of carbon (C), hydrogen (H), and nitrogen (N). The compound's molecular weight is approximately 336.44 g/mol.
N,4,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine can undergo various chemical reactions:
These reactions are influenced by factors such as pH levels and temperature during experimentation.
The mechanism of action for N,4,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine involves its interaction with biological targets:
Research studies indicate that such compounds can modulate biological activities through their mechanisms of action involving receptor interactions and enzyme inhibition.
Physical properties of N,4,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine include:
Chemical properties include:
N,N,N,N-tetramethyl-3-(amino)-tetrazatricyclo[7.4.0.02]trideca compounds have several applications:
The unique structural features of N,N,N,N-tetramethyl compounds make them valuable for ongoing research in various scientific domains.
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7